molecular formula C22H19N3OS B11208762 1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-(3,4-dimethylphenyl)urea

1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-(3,4-dimethylphenyl)urea

Cat. No.: B11208762
M. Wt: 373.5 g/mol
InChI Key: UYIWBASUGGELAV-UHFFFAOYSA-N
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Description

1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-(3,4-dimethylphenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-(3,4-dimethylphenyl)urea typically involves the reaction of 4-(Benzo[d]thiazol-2-yl)aniline with 3,4-dimethylphenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and distillation.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-(3,4-dimethylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-(3,4-dimethylphenyl)urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with its targets, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-phenylurea: Lacks the dimethyl groups on the phenyl ring.

    1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-(4-methylphenyl)urea: Contains a single methyl group on the phenyl ring.

    1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-(3,4-dichlorophenyl)urea: Contains chlorine atoms instead of methyl groups.

Uniqueness

1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-(3,4-dimethylphenyl)urea is unique due to the presence of both benzo[d]thiazolyl and dimethylphenyl groups, which may confer distinct chemical and biological properties. The combination of these functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets.

Properties

Molecular Formula

C22H19N3OS

Molecular Weight

373.5 g/mol

IUPAC Name

1-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(3,4-dimethylphenyl)urea

InChI

InChI=1S/C22H19N3OS/c1-14-7-10-18(13-15(14)2)24-22(26)23-17-11-8-16(9-12-17)21-25-19-5-3-4-6-20(19)27-21/h3-13H,1-2H3,(H2,23,24,26)

InChI Key

UYIWBASUGGELAV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3)C

Origin of Product

United States

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